
2-(Trifluoromethyl)benzoyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)benzoyl bromide is an organic compound with the molecular formula C8H4BrF3O. It is a derivative of benzoic acid where the hydrogen atom in the carboxyl group is replaced by a bromine atom, and a trifluoromethyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(Trifluoromethyl)benzoyl bromide can be synthesized through several methods. One common method involves the bromination of 2-(trifluoromethyl)benzoic acid using phosphorus tribromide in the presence of a solvent like toluene. The reaction is typically carried out at a temperature range of 20-30°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trifluoromethyl)benzoyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The trifluoromethyl group can direct electrophiles to the ortho and para positions on the benzene ring.
Oxidation and Reduction: The compound can be oxidized to form 2-(trifluoromethyl)benzoic acid or reduced to form 2-(trifluoromethyl)benzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Lewis acids such as aluminum chloride or iron(III) chloride.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: 2-(Trifluoromethyl)benzyl derivatives.
Electrophilic Aromatic Substitution: Various substituted benzene derivatives.
Oxidation: 2-(Trifluoromethyl)benzoic acid.
Reduction: 2-(Trifluoromethyl)benzyl alcohol.
Applications De Recherche Scientifique
2-(Trifluoromethyl)benzoyl bromide is widely used in scientific research due to its reactivity and versatility:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the synthesis of various drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)benzoyl bromide involves its reactivity as an electrophile. The bromine atom can be easily displaced by nucleophiles, making it a valuable reagent in substitution reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by withdrawing electron density from the benzene ring, making it more susceptible to electrophilic attack .
Comparaison Avec Des Composés Similaires
2-(Trifluoromethyl)benzoic acid: Similar structure but with a carboxyl group instead of a bromine atom.
2-(Trifluoromethyl)benzyl bromide: Similar structure but with a benzyl group instead of a benzoyl group.
2-Fluoro-6-(trifluoromethyl)benzyl bromide: Similar structure but with a fluorine atom instead of a hydrogen atom on the benzene ring.
Uniqueness: 2-(Trifluoromethyl)benzoyl bromide is unique due to its combination of a trifluoromethyl group and a bromine atom on the benzene ring, which imparts distinct reactivity and stability. This makes it a valuable reagent in various chemical synthesis processes, particularly in the pharmaceutical and agrochemical industries.
Propriétés
Numéro CAS |
112812-09-6 |
|---|---|
Formule moléculaire |
C8H4BrF3O |
Poids moléculaire |
253.02 g/mol |
Nom IUPAC |
2-(trifluoromethyl)benzoyl bromide |
InChI |
InChI=1S/C8H4BrF3O/c9-7(13)5-3-1-2-4-6(5)8(10,11)12/h1-4H |
Clé InChI |
MEJLFUYLVKQZEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)
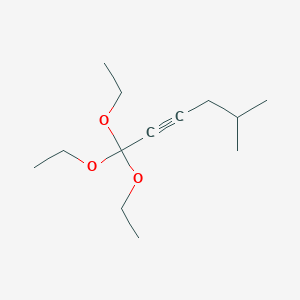

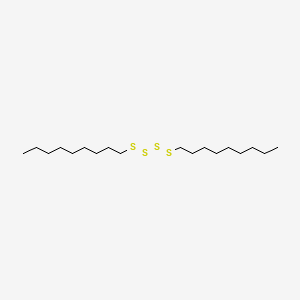


![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
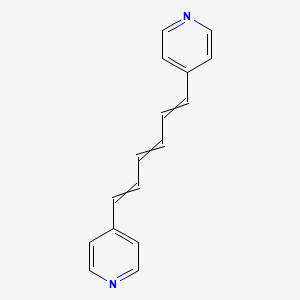
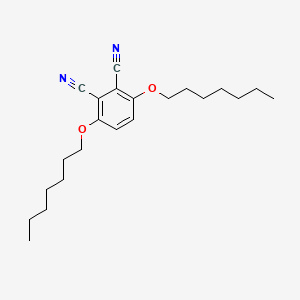
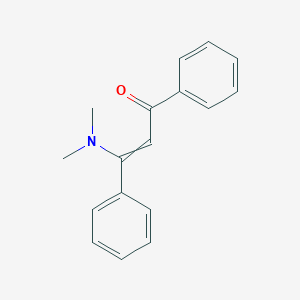
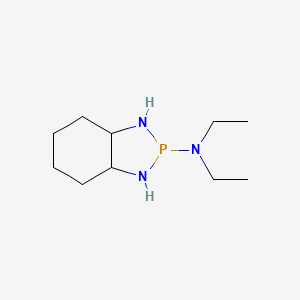
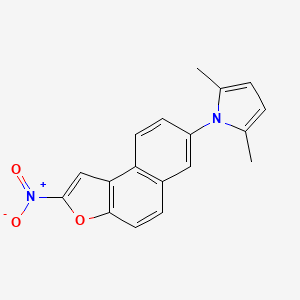
![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)

